molecular formula C19H27BrClN3OS B2986279 N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride CAS No. 1217004-45-9

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride

Cat. No.: B2986279
CAS No.: 1217004-45-9
M. Wt: 460.86
InChI Key: UCZRDIOMYSHDAM-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide hydrochloride is a complex organic compound featuring a bromobenzothiazole moiety and a cyclohexanecarboxamide group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-bromobenzo[d]thiazole-2-carboxylic acid and 3-(dimethylamino)propylamine.

  • Reaction Steps: The carboxylic acid group of 6-bromobenzo[d]thiazole-2-carboxylic acid is activated using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-(dimethylamino)propylamine to form the amide bond.

  • Cyclization: The resulting compound is then cyclized to form the cyclohexanecarboxamide group.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The synthesis is often carried out in batch reactors, where precise control over reaction conditions such as temperature, pressure, and pH is maintained.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

  • Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of a phenol derivative.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide are used, often in acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophiles such as sodium cyanide or ammonia can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized thiazole derivatives.

  • Reduction Products: Phenol derivatives.

  • Substitution Products: Various substituted benzothiazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but may involve inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cyclohexanecarboxamide: Lacks the bromine atom.

  • N-(6-bromobenzo[d]thiazol-2-yl)cyclohexanecarboxamide: Lacks the dimethylamino group.

  • N-(6-bromobenzo[d]thiazol-2-yl)propylamine: Lacks the cyclohexanecarboxamide group.

Uniqueness: The presence of both the bromine atom and the dimethylamino group in this compound provides unique chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]cyclohexanecarboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BrN3OS.ClH/c1-22(2)11-6-12-23(18(24)14-7-4-3-5-8-14)19-21-16-10-9-15(20)13-17(16)25-19;/h9-10,13-14H,3-8,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZRDIOMYSHDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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